Technical Guide: Synthesis of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline
Technical Guide: Synthesis of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline
Executive Summary
Target Molecule: 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline IUPAC Name: (2-Amino-4,5-dimethoxyphenyl)(piperidin-1-yl)methanone Molecular Formula: C₁₄H₂₀N₂O₃ Molecular Weight: 264.32 g/mol CAS Registry: 135889-28-6 (Generic structure reference)
This guide details the synthesis of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline , a privileged scaffold in medicinal chemistry. This substructure—a 2-aminobenzamide (anthranilamide) with electron-donating methoxy groups—is a critical pharmacophore found in prokinetic agents (e.g., substituted benzamides like Itopride analogs), antipsychotics, and histone deacetylase (HDAC) inhibitors.
The guide presents two distinct synthetic pathways:
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The Nitro-Benzoic Acid Route: A robust, scalable 3-step protocol ideal for bulk synthesis and cost optimization.
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The Isatoic Anhydride Route: A high-efficiency, atom-economical 1-step protocol preferred for rapid medicinal chemistry library generation.
Retrosynthetic Analysis
To ensure synthetic success, we analyze the target bond disconnections. The primary strategic decision lies in the formation of the amide bond and the introduction of the amine.
Figure 1: Retrosynthetic disconnection showing the Classical Nitro Route (Left) and the Isatoic Anhydride Route (Right).
Route A: The Nitro-Benzoic Acid Pathway (Scalable)
This route is preferred when starting materials must be inexpensive or when the isatoic anhydride is unavailable. It relies on the high stability of the nitro-intermediate.
Core Reaction Scheme
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Activation: 4,5-Dimethoxy-2-nitrobenzoic acid → Acid Chloride (or Activated Ester).
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Coupling: Reaction with Piperidine → Nitro-amide intermediate.
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Reduction: Nitro group → Aniline.[1]
Detailed Experimental Protocol
Step 1: Amide Coupling
Reagents: 4,5-Dimethoxy-2-nitrobenzoic acid (1.0 equiv), Thionyl Chloride (SOCl₂), Piperidine (1.1 equiv), Triethylamine (Et₃N).
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Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethoxy-2-nitrobenzoic acid (10.0 g, 44 mmol) in anhydrous Dichloromethane (DCM) (100 mL) or Toluene.
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Add Thionyl Chloride (6.4 mL, 88 mmol) dropwise. Add a catalytic amount of DMF (2-3 drops).
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Reflux the mixture for 2–3 hours until gas evolution ceases (formation of acid chloride).
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Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Re-dissolve the residue in dry DCM (50 mL).
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Coupling: Cool the solution to 0°C. Slowly add a mixture of Piperidine (4.8 mL, 48.4 mmol) and Et₃N (7.4 mL, 52.8 mmol) in DCM (20 mL).
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Stir at room temperature for 4 hours.
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Workup: Wash with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄ and concentrate.
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Checkpoint: The product, (4,5-dimethoxy-2-nitrophenyl)(piperidin-1-yl)methanone , typically appears as a yellow solid. Yield expectation: 85–95%.
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Step 2: Nitro Reduction
Reagents: Nitro-amide intermediate, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water. Note: Catalytic hydrogenation (H₂/Pd-C) is cleaner, but Fe/NH₄Cl is chemoselective and avoids potential dechlorination if halogen substituents are present elsewhere.
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Suspend the nitro-amide intermediate (5.0 g, 17 mmol) in Ethanol (50 mL) and Water (12 mL).
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Add Ammonium Chloride (4.5 g, 85 mmol) and Iron Powder (4.7 g, 85 mmol, 325 mesh).
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Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
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Monitoring: TLC (5% MeOH in DCM) should show the disappearance of the yellow nitro spot and appearance of a fluorescent blue amino spot.
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Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).
Route B: The Isatoic Anhydride Pathway (Efficient)
This route is chemically superior for small-to-medium scale synthesis as it generates the target aniline in a single step with CO₂ as the only byproduct.
Mechanism of Action
Nucleophilic attack of the piperidine nitrogen on the anhydride carbonyl triggers ring opening and decarboxylation, yielding the 2-aminobenzamide directly.
Figure 2: Mechanistic flow of the Isatoic Anhydride ring-opening reaction.
Detailed Experimental Protocol
Reagents: 4,5-Dimethoxyisatoic anhydride (1.0 equiv), Piperidine (1.1 equiv), DMF or Dioxane.
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Setup: In a reaction vial, suspend 4,5-dimethoxyisatoic anhydride (2.23 g, 10 mmol) in anhydrous DMF (10 mL) or 1,4-Dioxane .
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Note: DMF increases reaction rate due to polarity but requires aqueous workup. Dioxane allows for direct precipitation in some cases.
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Addition: Add Piperidine (1.1 mL, 11 mmol) dropwise.
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Reaction: Heat the mixture to 80–100°C for 2–6 hours.
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Observation: Evolution of CO₂ gas bubbles indicates reaction progress. The suspension will typically clear as the anhydride is consumed and the product forms.
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Workup (DMF Method):
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Pour the reaction mixture into ice-cold water (100 mL).
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The product often precipitates as a solid. Filter and wash with water.[2]
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If oil forms: Extract with EtOAc (3x), wash with LiCl solution (to remove DMF), dry, and concentrate.
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Yield Expectation: 80–90%.
Analytical Characterization (Self-Validation)
To validate the synthesis, the following analytical signatures must be confirmed.
Critical Quality Attributes (CQA)
| Attribute | Expected Value/Observation | Structural Confirmation |
| Appearance | Off-white to pale beige solid | Oxidized anilines darken; pure form is light. |
| 1H NMR (DMSO-d₆) | δ 6.3–6.5 (s, 1H): H-3 (ortho to amine) δ 6.6–6.8 (s, 1H): H-6 (ortho to amide) δ 4.5–5.0 (br s, 2H): -NH₂ (Exchangeable) δ 3.6–3.8 (s, 6H): 2x -OCH₃ δ 1.5–3.4 (m, 10H): Piperidine ring | Confirms 1,2,4,5-substitution pattern and presence of piperidine. |
| Mass Spectrometry | [M+H]⁺ = 265.15 | Confirms molecular formula C₁₄H₂₀N₂O₃. |
| IR Spectroscopy | 3300–3400 cm⁻¹: Primary amine (-NH₂) stretch 1620–1640 cm⁻¹: Amide Carbonyl (C=O) | Distinguishes amide from ester precursors. |
Impurity Profile
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Nitro-Precursor (Route A): Yellow color; characteristic signals in NMR (downfield shift of aromatic protons).
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Dimerization (Azo compounds): Colored impurities formed during harsh reduction conditions.
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Residual Solvent: Piperidine has a distinct odor and NMR signals; ensure thorough drying.
Safety & Handling
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Piperidine: Highly toxic, flammable, and a precursor for controlled substances (PCP). Handle in a fume hood.
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Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Use strictly anhydrous conditions.
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Nitro Compounds: Potentially energetic. Do not heat dry residues of nitro-intermediates excessively.
References
- Preparation of substituted benzamides:Justus Liebigs Annalen der Chemie, 1982, (Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid deriv
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Isatoic Anhydride Chemistry: Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536. Link
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General Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3] Tetrahedron, 61(46), 10827-10852. Link
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Reduction of Nitroarenes: Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions." Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on metal-mediated reductions). Link
- Veratric Acid Nitration:Journal of Organic Chemistry, 1956, 21, 1469.
